N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H19N5O4S and its molecular weight is 449.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Insecticidal Assessment
- A study by Fadda et al. (2017) utilized a related compound as a precursor for synthesizing various heterocycles, which were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This highlights the potential use of similar compounds in developing new insecticides (Fadda et al., 2017).
Antiproliferative and Toxicity Studies
- Research by Wang et al. (2015) modified a similar compound by replacing the acetamide group with alkylurea. The study focused on the compound's anticancer effects, toxicity, and its inhibitory activity against PI3Ks and mTOR. The results indicated reduced acute oral toxicity and retained antiproliferative activity (Wang et al., 2015).
Antihistaminic Activity and Eosinophil Infiltration Inhibition
- A study by Gyoten et al. (2003) synthesized compounds with structures similar to the one . These compounds showed both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, suggesting potential applications in treating allergic conditions (Gyoten et al., 2003).
In Silico Drug-likeness Prediction and Microbial Investigation
- Pandya et al. (2019) synthesized compounds related to the query and evaluated them for in vitro antibacterial, antifungal, and antimycobacterial activities. The study also performed in silico ADME prediction properties, contributing to the understanding of the drug-likeness of such compounds (Pandya et al., 2019).
Mechanism of Action
Target of Action
The primary target of TCMDC-124319 is the essential malarial kinase PfCLK3 . PfCLK3, along with other members of the PfCLK family, plays a key role in the processing of parasite RNA .
Mode of Action
TCMDC-124319 acts as a reversible inhibitor of PfCLK3 . The compound binds to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome . This specific interaction improves the selectivity of the compound for PfCLK3 over human kinases .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-124319 affects the RNA splicing process in the malaria parasite . PfCLK3 is known to phosphorylate parasite SR proteins, indicating its role in RNA processing . By inhibiting PfCLK3, TCMDC-124319 disrupts this process, leading to detrimental effects on the parasite.
Pharmacokinetics
falciparum killing assays . Its efficacy in parasites is maintained even when the compound is washed out 6 hours after exposure .
Result of Action
The result of TCMDC-124319’s action is the effective killing of P. falciparum parasites . By inhibiting PfCLK3, the compound disrupts essential RNA processing in the parasite, leading to its death .
Biochemical Analysis
Biochemical Properties
TCMDC-124319 has been identified as an inhibitor of the Plasmodium falciparum protein kinase PfCLK3 . This enzyme plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of the blood stage of Plasmodium falciparum . TCMDC-124319 interacts with PfCLK3, inhibiting its activity and thereby affecting the parasite’s ability to survive and proliferate .
Cellular Effects
The cellular effects of TCMDC-124319 are primarily observed in its interactions with Plasmodium falciparum, the parasite responsible for the most virulent form of human malaria . By inhibiting PfCLK3, TCMDC-124319 disrupts the parasite’s RNA splicing processes, which are crucial for its survival and proliferation . This disruption can lead to the death of the parasite, thereby exerting an antimalarial effect .
Molecular Mechanism
The molecular mechanism of action of TCMDC-124319 involves its interaction with the PfCLK3 enzyme . This interaction inhibits the activity of PfCLK3, disrupting the RNA splicing processes that are crucial for the survival and proliferation of Plasmodium falciparum . This disruption can lead to the death of the parasite, thereby exerting an antimalarial effect .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-29-17-5-3-2-4-15(17)16-7-9-20-24-25-22(27(20)26-16)32-13-21(28)23-14-6-8-18-19(12-14)31-11-10-30-18/h2-9,12H,10-11,13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKFDJAJCNYIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.